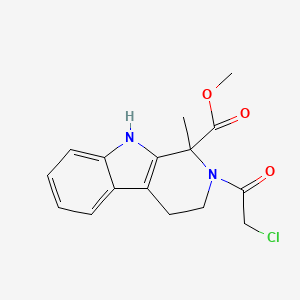
PDI阻害剤16F16
説明
16F16 is a chemical compound known for its role as a protein disulfide isomerase inhibitor. It has been identified in various studies for its ability to inhibit the activity of protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This compound has shown potential in reducing apoptosis induced by misfolded proteins, making it a significant molecule in the study of neurodegenerative diseases .
科学的研究の応用
16F16 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein disulfide isomerase and its effects on protein folding.
Biology: Investigated for its role in reducing apoptosis in cells expressing misfolded proteins, such as those seen in Huntington’s disease and Alzheimer’s disease
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its ability to protect neurons from apoptosis.
Industry: Could be used in the development of drugs targeting protein misfolding and aggregation disorders.
作用機序
16F16 exerts its effects by inhibiting the activity of protein disulfide isomerase. This enzyme is crucial for the formation and rearrangement of disulfide bonds in proteins. By inhibiting this enzyme, 16F16 prevents the proper folding of proteins, leading to the suppression of apoptosis induced by misfolded proteins. This mechanism is particularly relevant in the context of neurodegenerative diseases, where protein misfolding plays a significant role .
Similar Compounds:
PACMA31: Another protein disulfide isomerase inhibitor with similar applications in neurodegenerative disease research.
BAP2: Known for its role in inhibiting protein disulfide isomerase and reducing apoptosis in cells expressing misfolded proteins.
Uniqueness of 16F16: 16F16 is unique in its specific inhibition of protein disulfide isomerase and its demonstrated ability to reduce apoptosis in various cellular models. Its effectiveness in protecting neurons from apoptosis induced by amyloid-beta precursor protein and mutant huntingtin protein highlights its potential as a therapeutic agent .
生化学分析
Biochemical Properties
PDI inhibitor 16F16: plays a crucial role in biochemical reactions by inhibiting the activity of protein disulfide isomerase (PDI). PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins, which is essential for proper protein folding. By inhibiting PDI, PDI inhibitor 16F16 disrupts the proper folding of proteins, leading to the accumulation of misfolded proteins. This compound has been shown to interact with various biomolecules, including mutant huntingtin protein and amyloid-beta peptide, thereby preventing apoptosis induced by these misfolded proteins .
Cellular Effects
PDI inhibitor 16F16: exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been demonstrated to protect against cell death triggered by amyloid-beta peptide and mutant huntingtin protein. This protection is achieved by inhibiting the PDI-mediated cell death pathway, which is upregulated in response to protein misfolding. Additionally, PDI inhibitor 16F16 has been shown to reduce apoptosis in rat neurons and human embryonic kidney cells .
Molecular Mechanism
The molecular mechanism of PDI inhibitor 16F16 involves its binding to the active site of protein disulfide isomerase, thereby inhibiting its enzymatic activity. This inhibition prevents the formation and rearrangement of disulfide bonds in substrate proteins, leading to the accumulation of misfolded proteins. The compound has been shown to suppress apoptosis induced by misfolded proteins, such as mutant huntingtin and amyloid-beta peptide, by interfering with the PDI-mediated cell death pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PDI inhibitor 16F16 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that PDI inhibitor 16F16 can maintain its protective effects against protein misfolding-induced apoptosis for several days in vitro. Its stability and efficacy may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of PDI inhibitor 16F16 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce apoptosis and protect neurons from cell death. At higher doses, PDI inhibitor 16F16 may exhibit toxic effects, including increased cell death and adverse impacts on cellular function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
PDI inhibitor 16F16: is involved in metabolic pathways related to protein folding and degradation. By inhibiting PDI, the compound disrupts the normal metabolic flux of proteins, leading to the accumulation of misfolded proteins. This disruption can affect various cellular processes, including protein synthesis, degradation, and signaling pathways. The compound’s interaction with enzymes and cofactors involved in these pathways further underscores its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, PDI inhibitor 16F16 is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, PDI inhibitor 16F16 can accumulate in specific compartments, such as the endoplasmic reticulum, where PDI is predominantly located. This localization is essential for the compound’s inhibitory effects on PDI activity .
Subcellular Localization
PDI inhibitor 16F16: primarily localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on protein disulfide isomerase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This precise localization is crucial for the compound’s ability to disrupt PDI-mediated protein folding and prevent apoptosis induced by misfolded proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16F16 involves the reaction of 2-chloroacetyl chloride with 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 16F16 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions: 16F16 primarily undergoes substitution reactions due to the presence of the chloroacetyl group. It can also participate in reduction reactions, particularly in the context of its interaction with protein disulfide isomerase.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Reduction Reactions: Often involve reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reducing agent used. For example, substitution with an amine would yield an amide derivative, while reduction would result in the formation of a reduced disulfide bond.
特性
IUPAC Name |
methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSIRYFYAKLJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404219 | |
| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922507-80-0 | |
| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




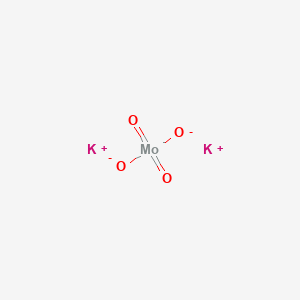
![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)
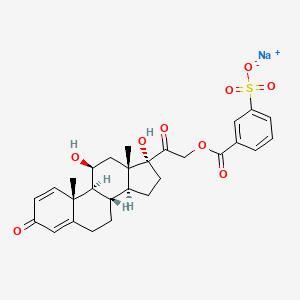
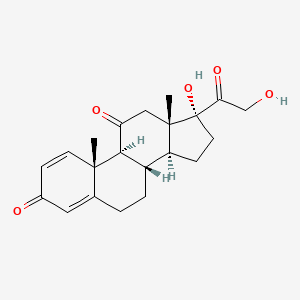

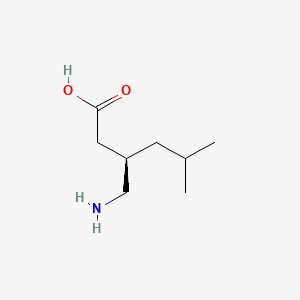
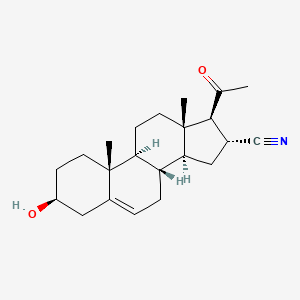


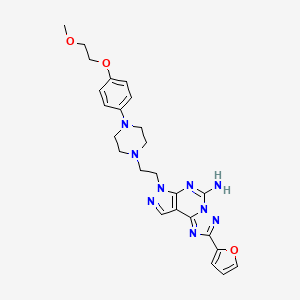
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)

